molecular formula C25H30F3N3O9 B6525665 1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-(4-ethylpiperazin-1-yl)ethan-1-one; bis(oxalic acid) CAS No. 1135019-03-2

1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-(4-ethylpiperazin-1-yl)ethan-1-one; bis(oxalic acid)

Cat. No.: B6525665
CAS No.: 1135019-03-2
M. Wt: 573.5 g/mol
InChI Key: OUZASDGLDYBWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-(4-ethylpiperazin-1-yl)ethan-1-one; bis(oxalic acid) is a structurally complex molecule featuring a 2,5-dimethylpyrrole core substituted with a 3-(trifluoromethyl)phenyl group at the 1-position and a 4-ethylpiperazine-linked ethanone moiety at the 3-position. The bis(oxalic acid) salt form likely enhances solubility and crystallinity, a common strategy in pharmaceutical chemistry to improve bioavailability .

Properties

IUPAC Name

1-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-(4-ethylpiperazin-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N3O.2C2H2O4/c1-4-25-8-10-26(11-9-25)14-20(28)19-12-15(2)27(16(19)3)18-7-5-6-17(13-18)21(22,23)24;2*3-1(4)2(5)6/h5-7,12-13H,4,8-11,14H2,1-3H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZASDGLDYBWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)C2=C(N(C(=C2)C)C3=CC=CC(=C3)C(F)(F)F)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F3N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives documented in the literature:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties Reference
2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}ethanone Cyclopentathienopyrimidine sulfanyl group 487.57 Structural similarity in pyrrole and trifluoromethylphenyl groups; no salt form
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) Chloromethylphenyl, dimethyloxosulfanylidene N/A Melting point: 137.3–138.5°C; synthesized via Pd catalysis
EN300-265802 Morpholine-4-sulfonylphenyl, pyridinyl 491.57 Demonstrates variability in heterocyclic substituents
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one Benzyl group (replaces trifluoromethylphenyl), trifluoroethanone N/A Highlights substituent impact on lipophilicity

Key Observations :

  • Trifluoromethylphenyl Group : This substituent is associated with enhanced metabolic stability and lipophilicity, critical for membrane permeability in drug design .
  • Piperazine Moieties : The 4-ethylpiperazine group in the target compound contrasts with morpholine-sulfonyl (EN300-265802) or unsubstituted piperazine derivatives (e.g., ). Piperazine groups are often utilized to modulate basicity and solubility, with alkylation (e.g., 4-ethyl) further fine-tuning these properties .
  • Bis(oxalic acid) Salt : Unlike neutral analogs (e.g., 1f, EN300-265802), the salt form may improve aqueous solubility and crystallinity, though direct evidence is lacking in the provided data.
Pharmacological Implications

While biological data for the target compound are absent, substituent trends in analogs provide clues:

  • Electron-Withdrawing Groups : The trifluoromethyl group may enhance receptor-binding affinity compared to electron-donating groups (e.g., methoxy in 1e) .
  • Heterocyclic Diversity : Piperazine vs. morpholine-sulfonyl groups (EN300-265802) could influence target selectivity, as seen in kinase inhibitors or GPCR-targeted therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.